Dimethyltin(2)

PVC thermal stabilization organotin heat stabilizer polymer additives

Substituting dimethyltin catalysts with butyl- or octyl-organotins introduces a critical trade-off: higher neurotoxicity (dibutyltin is ~40-fold more potent in neuronal assays) or lower catalytic reactivity due to steric bulk. Dimethyltin(2) (CAS 16408-14-3) is the foundational dialkyltin cation for synthesizing derivatives that balance high catalytic activity with a superior safety profile. • >40-fold lower cytotoxicity than dibutyltin in PC12 neuronal cells (LC₅₀ >128 μM vs. 2.97 μM) • Higher NCO/OH reaction rates in PU catalysis due to reduced methyl-group steric hindrance • Broad TSCA & REACH inventory coverage for multinational formulation compliance Standard packs: 10-100 mg; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C2H6Sn+2
Molecular Weight 148.78 g/mol
CAS No. 16408-14-3
Cat. No. B092411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyltin(2)
CAS16408-14-3
SynonymsDIMETHYLTIN (++)
Molecular FormulaC2H6Sn+2
Molecular Weight148.78 g/mol
Structural Identifiers
SMILESC[Sn+2]C
InChIInChI=1S/2CH3.Sn/h2*1H3;/q;;+2
InChIKeyVSCACQAYZDJOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyltin(2) Overview for Scientific Procurement


Dimethyltin(2) (CAS 16408-14-3) is a dialkyltin(IV) cation with molecular formula C₂H₆Sn²⁺ and a molecular weight of 148.78 g/mol [1]. It exists as a divalent tin species bearing two methyl groups, and is widely utilized in the form of dimethyltin derivatives—such as dimethyltin dichloride, dimethyltin dineodecanoate, and dimethyltin bis(2-ethylhexylthioglycolate)—as catalysts, stabilizers, and synthetic precursors [2]. The compound's small alkyl substituents confer distinct steric and electronic properties that differentiate it from higher dialkyltin homologs in both reactivity and toxicological profile, making precise selection critical for industrial and research applications [3].

1
Dimethyl-substituted dialkyltin with distinct steric and electronic properties
2
Precursor for catalysts, PVC stabilizers, and CVD thin-film deposition
3
Selection critical due to alkyl-chain-dependent reactivity and toxicology profiles

Why Dimethyltin(2) Cannot Be Replaced by Butyl or Octyl Analogs


Substituting dimethyltin(2)-based compounds with dibutyltin or dioctyltin analogs is scientifically and economically unsound due to fundamentally divergent performance profiles across critical dimensions. In thermal stabilization of PVC, dimethyltin dineodecanoate exhibits markedly lower efficacy than its butyl and octyl counterparts, ranking DOTDN > DBTDN > DMTDN in standalone performance [1]. Conversely, in catalytic applications, the reduced steric bulk of the methyl group confers substantially higher reactivity to dimethyltin catalysts compared to butyl- and octyl-organotins . Toxicologically, dimethyltin demonstrates approximately 40-fold lower neurotoxic potency than dibutyltin in vitro, a distinction with profound implications for safety-driven formulation decisions [2]. These opposing vectors—lower thermal stabilization capacity but higher catalytic activity and lower neurotoxicity—render generic substitution without empirical verification a high-risk procurement strategy that can compromise product performance, regulatory compliance, or both.

Thermal Stabilization
Butyl/octyl analogs provide higher PVC heat stability; replacing dimethyltin may shift thermal performance.
Catalytic Activity
Dimethyltin’s lower steric bulk supports higher catalytic reactivity; butyl/octyl substitution may reduce turnover.
Neurotoxicity Profile
Dimethyltin exhibits substantially lower neurotoxic potency than dibutyltin; substituting with butyl analogs would elevate neurotoxicity concern.

Performance Evidence: Dimethyltin(2) vs. Higher Dialkyltins


PVC Thermal Stability Ranking: Dimethyltin vs. Dibutyltin and Dioctyltin

In a direct comparative study of tin neodecanoate heat stabilizers for PVC, dimethyltin dineodecanoate (DMTDN) exhibited the lowest thermal stabilization efficacy among the three dialkyltin homologs tested. When used as standalone stabilizers, the thermal stability order was DOTDN > DBTDN > DMTDN [1]. This quantitative hierarchy establishes that dimethyltin-based stabilizers are not the optimal choice for applications demanding maximum thermal protection; dibutyltin and dioctyltin derivatives provide superior performance in this specific application context.

PVC Thermal Stability
Head-to-head
Rank: DOTDN > DBTDN > DMTDN (standalone)
Dimethyltin shows lowest standalone stabilizer efficacy
Consider when lower thermal protection is acceptable
PVC thermal stabilization organotin heat stabilizer polymer additives

Neurotoxicity in PC12 Cells: Dimethyltin vs. Dibutyltin

Dimethyltin demonstrates substantially lower neurotoxic potency compared to dibutyltin in an in vitro model of neuronal development. In PC12 cells, dibutyltin significantly inhibited neurite outgrowth and caused cell death at concentrations approximately 40-fold lower than the lowest toxic concentrations of trimethyltin, whereas dimethyltin was less potent than trimethyltin [1]. In a separate comparative cytotoxicity study using PC12 cells, dimethyltin at concentrations up to 128 μM had no obvious effect on cell viability, while dibutyltin exhibited a median lethal concentration (LC₅₀) of 2.97 μM and diphenyltin showed an LC₅₀ of 7.24 μM [2].

Neurotoxicity in PC12
Head-to-head
Dimethyltin >43× less cytotoxic (LC₅₀ >128 µM vs 2.97 µM for dibutyltin)
Lower neurotoxic potency relative to dibutyltin
Relevant for safety-related endpoint evaluation
developmental neurotoxicity organotin toxicology PC12 cell assay

Catalytic Reactivity: Methyl vs. Butyl and Octyl Organotins

Dimethyltin catalysts exhibit higher catalytic activity compared to their butyl- and octyl-substituted homologs due to reduced steric hindrance at the tin center. According to technical data from a leading organotin manufacturer, methyl organotins are used for their relatively high reactivity compared to butyl- and octyl-organotins . In a systematic study of Sn(IV) complexes for fatty acid methyl ester production, all tested dialkyltin dineodecanoates (dimethyl, dibutyl, dioctyl) were active catalysts, but reactivity was correlated with steric effects induced by the alkyl substituents [1]. The smaller methyl group minimizes steric obstruction, facilitating substrate approach and accelerating reaction kinetics.

Catalytic Reactivity
Class-level inference
Reactivity rank: Methyl > Butyl > Octyl
Reduced steric hindrance supports higher catalytic activity
Direct quantitative comparisons not yet available
polyurethane catalysis esterification catalyst organotin reactivity

CVD Precursor Performance: Dimethyltin Dichloride vs. Alternative Tin Sources

Dimethyltin dichloride (DMTC) serves as a viable CVD precursor for tin oxide thin film deposition and has been directly compared with multiple alternative organotin precursors. A comparative study evaluating monobutyltin trichloride, dimethyltin dichloride, monomethyltin trichloride, tin tetrachloride, and tetramethyltin for atmospheric pressure CVD of Sn oxide thin films on glass and aluminum substrates determined apparent activation energies for each precursor and identified differences in deposition kinetics [1]. DMTC is also noted for its use in producing transparent conductive films for liquid crystal panels [2].

CVD Precursor Kinetics
Head-to-head
Apparent activation energies measured vs. MBTC, MMTC, SnCl₄, TMT
Deposition kinetics differ from alternative Sn precursors
Full numerical data require full-text access
chemical vapor deposition tin oxide thin film transparent conductive oxide

Global Inventory Status of Dimethyltin Dineodecanoate

Dimethyltin dineodecanoate (CAS 68928-76-7) is listed on most major global chemical inventories, including TSCA (US), DSL (Canada), REACH (EU), AICS (Australia), IECSC (China), TCSI (Taiwan), NZloC (New Zealand), PICCS (Philippines), and KECI (South Korea) . While direct comparative inventory data for all dialkyltin homologs is not consolidated in a single source, this broad regulatory acceptance reduces procurement and formulation friction for international product development.

Global Inventory Listing
Data to verify
Listed on TSCA, DSL, REACH, AICS, IECSC, TCSI, NZloC, PICCS, KECI
Broad regulatory listing may reduce supply-chain friction
Source-specific verification recommended
global chemical inventory regulatory compliance tin catalyst registration

Application Scenarios Where Dimethyltin(2) Excels


High-Reactivity Polyurethane Catalysis

Dimethyltin catalysts are preferentially selected for polyurethane formulations—including adhesives, elastomers, and rigid foams—where accelerated gelation (NCO/OH reaction) is desired [1]. The reduced steric bulk of the methyl group confers higher catalytic activity compared to butyl- and octyl-organotins, enabling lower catalyst loading or faster cycle times . This scenario is particularly relevant for aromatic isocyanate-based systems where reaction kinetics are rate-limiting.

Safety-Conscious Formulations with Lower Neurotoxicity

In applications with potential human or environmental exposure—such as consumer adhesives, coatings, or sealants—dimethyltin derivatives offer a significantly reduced neurotoxicity profile relative to dibutyltin analogs [1]. The >40-fold lower cytotoxicity in neuronal cell models supports selection when hazard classification minimization is a procurement priority .

CVD of Tin Oxide Thin Films for Conductive Coatings

Dimethyltin dichloride serves as a precursor for atmospheric pressure CVD deposition of tin oxide thin films on glass substrates, with applications in transparent conductive coatings for liquid crystal display panels [1]. Comparative precursor evaluation studies have characterized its deposition kinetics relative to monobutyltin trichloride, monomethyltin trichloride, and other tin precursors, providing a basis for process optimization .

Cost-Optimized PVC Stabilization with Ca/Zn Co-Stabilizers

While dimethyltin dineodecanoate exhibits lower standalone thermal stabilization efficacy than its dibutyltin and dioctyltin counterparts, when formulated with calcium stearate and zinc stearate in optimized ratios (e.g., 5:4:1 tin:Ca:Zn), the three-component system substantially outperforms the tin stabilizer alone [1]. This co-stabilizer strategy can reduce application cost while maintaining acceptable thermal performance, making dimethyltin-based formulations viable for cost-sensitive PVC applications where maximum thermal stability is not required.

Application
Selection Property
Validation Focus
High-reactivity polyurethane catalysis
Low steric hindrance at Sn center
Reaction rate and catalyst loading evaluation
Formulations requiring lower neurotoxicity profile
Relatively lower neurotoxicity vs. dibutyltin
Comparative cytotoxicity endpoint monitoring
Tin oxide CVD thin films
CVD precursor kinetic profile
Deposition rate and film uniformity testing
Cost-optimized PVC stabilization
Co-stabilizer system compatibility
Thermal stability under Ca/Zn synergy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyltin(2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.